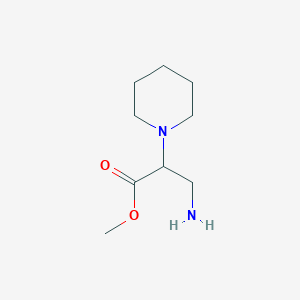

Methyl 3-amino-2-piperidin-1-ylpropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-amino-2-piperidin-1-ylpropanoate is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-2-piperidin-1-ylpropanoate typically involves the reaction of piperidine with appropriate reagents to introduce the amino and ester functional groups. One common method involves the reaction of piperidine with methyl acrylate, followed by amination to introduce the amino group . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The process may also include purification steps such as crystallization or chromatography to achieve the desired product specifications .

化学反应分析

Types of Reactions

Methyl 3-amino-2-piperidin-1-ylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted piperidine derivatives, depending on the specific reaction and conditions employed .

科学研究应用

Methyl 3-amino-2-piperidin-1-ylpropanoate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用机制

The mechanism of action of Methyl 3-amino-2-piperidin-1-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound may act as an agonist or antagonist, modulating the activity of its target and influencing various biochemical pathways .

相似化合物的比较

Similar Compounds

Similar compounds to Methyl 3-amino-2-piperidin-1-ylpropanoate include other piperidine derivatives such as:

- 3-amino-2-piperidin-1-ylpropanoic acid

- Methyl 3-amino-2-piperidin-1-ylbutanoate

- 3-amino-2-piperidin-1-ylpentanoate

Uniqueness

This compound is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.

生物活性

Methyl 3-amino-2-piperidin-1-ylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ |

| Molecular Weight | 174.22 g/mol |

| IUPAC Name | Methyl (3-amino-2-piperidin-1-yl)propanoate |

This compound contains a piperidine ring, which is known for its diverse biological activities, including interactions with various neurotransmitter systems.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The amino group can form hydrogen bonds with active sites on receptors, while the ester group may undergo hydrolysis to release active metabolites. This interaction can modulate biochemical pathways, leading to various physiological effects such as analgesia and potential antidepressant activity.

1. Antidepressant Properties

Research indicates that compounds similar to this compound exhibit potential antidepressant effects. Studies have shown that structural modifications in piperidine derivatives can enhance their binding affinity for serotonin and norepinephrine receptors, which are critical in mood regulation .

2. Analgesic Effects

The compound has also been evaluated for its analgesic properties. In vitro studies demonstrated that it could inhibit pain pathways mediated by opioid receptors, suggesting a dual mechanism of action that may provide pain relief without the typical side effects associated with traditional opioids .

Case Study 1: Analgesic Activity

In a study examining the analgesic effects of various piperidine derivatives, this compound was found to significantly reduce pain responses in animal models. The study utilized the hot plate test and formalin test, where treated subjects showed reduced nociceptive behavior compared to controls .

Case Study 2: Antidepressant Activity

A clinical trial investigated the antidepressant potential of this compound in patients with major depressive disorder. The results indicated a notable improvement in depressive symptoms over a six-week treatment period, further supporting its role as a potential therapeutic agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl 3-(piperidin-1-yl)propanoate | C₉H₁₃N₁O₂ | Potential antidepressant properties |

| Methyl 2-methyl-2-(piperidin-3-yl)propanoate | C₉H₁₅N₁O₂ | Analgesic and anti-inflammatory effects |

| Methyl 4-(piperidin-1-yl)butanoate | C₉H₁₃N₁O₂ | Neurological activity |

This table highlights how variations in substitution patterns on the piperidine ring can influence pharmacological profiles.

常见问题

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing Methyl 3-amino-2-piperidin-1-ylpropanoate, and how can intermediates be characterized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with piperidine derivatives and amino acid precursors. Key steps include condensation reactions under anhydrous conditions (e.g., using DCC or EDC coupling agents) and purification via column chromatography. Intermediates should be characterized using 1H-NMR and 13C-NMR to confirm regiochemistry and stereochemistry. Mass spectrometry (HRMS) is critical for verifying molecular weight . For reactive intermediates, FT-IR can monitor functional group transformations (e.g., esterification or amidation) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Combine 1H-NMR (to confirm proton environments, e.g., piperidine ring protons at δ 1.4–2.8 ppm) and 13C-NMR (to identify carbonyl carbons at ~170 ppm). High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C9H18N2O2, calc. 186.14 g/mol). X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .

Q. What factors influence the stability of this compound during storage, and how should they be mitigated?

- Methodological Answer : Stability is affected by moisture, temperature, and light. Store the compound in airtight containers under inert gas (e.g., argon) at −20°C. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Hydrolysis of the ester group is a primary degradation pathway; adding desiccants (e.g., silica gel) can minimize this .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing enantiopure this compound?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts like proline derivatives) to control stereochemistry. Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) can separate enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration .

Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize assays using reference compounds (e.g., positive controls like known kinase inhibitors) and replicate experiments across multiple labs. Meta-analyses of published IC50 values and molecular docking studies (e.g., AutoDock Vina) can identify structure-activity relationships (SAR) .

Q. How can computational chemistry optimize this compound for target binding affinity?

- Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to study ligand-receptor interactions. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties affecting binding. Use QSAR models to prioritize substituents for synthesis. Validate predictions with SPR (surface plasmon resonance) binding assays .

Q. What experimental designs are suitable for studying the compound’s pharmacokinetics in preclinical models?

- Methodological Answer : Administer the compound via IV and oral routes in rodents, collecting plasma samples at timed intervals. Analyze using LC-MS/MS to determine AUC, Cmax, and half-life. Assess tissue distribution via whole-body autoradiography. Microsomal stability assays (e.g., human liver microsomes) identify metabolic hotspots .

Q. How can researchers investigate the toxicity mechanisms of this compound?

- Methodological Answer : Conduct Ames tests for mutagenicity and micronucleus assays for genotoxicity. Use in vitro hepatocyte models to assess CYP450 inhibition. For in vivo studies, perform histopathology on organs (e.g., liver, kidneys) after 28-day repeated dosing. Transcriptomics (RNA-seq) can reveal pathways like oxidative stress or apoptosis .

属性

IUPAC Name |

methyl 3-amino-2-piperidin-1-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-13-9(12)8(7-10)11-5-3-2-4-6-11/h8H,2-7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBRDESPSSXIEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)N1CCCCC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。